molecular formula C10H6O3 B3052955 6-Hydroxynaphthalene-1,4-dione CAS No. 4923-53-9

6-Hydroxynaphthalene-1,4-dione

Cat. No.: B3052955
CAS No.: 4923-53-9
M. Wt: 174.15 g/mol
InChI Key: FNAIOOGHXYZWCB-UHFFFAOYSA-N
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Description

6-Hydroxynaphthalene-1,4-dione, also known as lawsone, is a naturally occurring organic compound derived from naphthalene. It is a type of naphthoquinone, characterized by a quinone structure with a hydroxyl group at the 6th position. This compound is known for its vibrant orange-red color and is commonly found in the leaves of the henna plant (Lawsonia inermis). Lawsone has been used for centuries as a dye for skin, hair, and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxynaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from henna leaves, where it is present in significant quantities. The leaves are dried, powdered, and then subjected to solvent extraction to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar redox properties but lacks the hydroxyl group at the 6th position.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Similar structure with a hydroxyl group at the 5th position, known for its allelopathic properties.

    Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group at the 2nd position and exhibits strong biological activities.

Uniqueness: 6-Hydroxynaphthalene-1,4-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form strong permanent stains and its wide range of applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

6-hydroxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAIOOGHXYZWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473708
Record name 6-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-53-9
Record name 6-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,6-Dihydroxynaphtalene from Aldrich (3.0 g, 18.7 mmol) was dissolved in a mixture of MeOH (150 mL), KH2PO4-solution (0.167 M, 150 mL) and water (200 mL), and Potassium nitrosodisulfonate (Fremy's salt) (12.0 g, 44.7 mmol) was added. The mixture was stirred at room temperature 2 h. The reaction mixture was put in refrigerator and then filtered. Yield 3.0 g. 1H NMR (400 MHz, CD3OD) δ 6.90 (d, 2 H), 7.12 (dd, 1 H), 7.34 (d, 1 H), 7.92 (d, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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